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Introduction
MK-0736 was an investigational selective inhibitor of the enzyme 11β-hydroxysteroid

dehydrogenase type 1 (11β-HSD1) developed by Merck & Co. The therapeutic rationale for the

development of MK-0736 was based on the hypothesis that inhibiting 11β-HSD1 could reduce

the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues,

thereby ameliorating conditions associated with the metabolic syndrome, such as hypertension

and type 2 diabetes mellitus.[1][2] Despite showing some promising effects in early clinical

trials, the development of MK-0736 was ultimately discontinued.[1] This guide provides a

comprehensive overview of the available investigational history of MK-0736, focusing on its

clinical trials, mechanism of action, and what is publicly known about its development.

Mechanism of Action: 11β-HSD1 Inhibition
MK-0736 was designed to selectively inhibit 11β-HSD1, an enzyme responsible for the

intracellular regeneration of active glucocorticoids, primarily cortisol in humans.[2] By blocking

this enzyme, MK-0736 aimed to reduce local cortisol concentrations in tissues where 11β-

HSD1 is highly expressed, such as the liver and adipose tissue, without significantly affecting

systemic cortisol levels.[2] The intended therapeutic benefit was to counteract the deleterious

effects of excess glucocorticoid activity in these tissues, which are known to contribute to

insulin resistance, dyslipidemia, and hypertension.[2]
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Signaling Pathway of 11β-HSD1
The following diagram illustrates the mechanism of action of 11β-HSD1 and the intended point

of intervention for MK-0736.
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Figure 1: Mechanism of 11β-HSD1 and Inhibition by MK-0736.

Clinical Development Program
The clinical development of MK-0736 focused on its potential to treat hypertension and

metabolic abnormalities in overweight and obese patients. The program included at least two

key Phase II clinical trials and one exploratory study that was terminated.
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Clinical Trial NCT00274716: Hypertension in Overweight
and Obese Patients
This multicenter, randomized, double-blind, placebo-controlled study was a cornerstone of the

MK-0736 clinical development program.[3]

Experimental Protocol:

Objective: To evaluate the antihypertensive efficacy and safety of MK-0736 in overweight to

obese patients with hypertension.[3]

Patient Population: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP)

of 90-104 mm Hg and a systolic blood pressure (SBP) <160 mm Hg, after a washout of any

prior antihypertensive medications. Participants had a Body Mass Index (BMI) between ≥27

and <41 kg/m ².[3]

Intervention: Patients were randomized to receive either MK-0736 at doses of 2 mg/day or 7

mg/day, or a placebo, for 12 weeks.[3]

Primary Endpoint: The primary outcome measure was the placebo-adjusted change from

baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment with 7

mg/day of MK-0736.[3]

Methodology for Endpoint Assessment: While specific, detailed laboratory and procedural

manuals are not publicly available, clinical trial protocols of this nature typically involve

standardized procedures for blood pressure measurement (e.g., seated measurements after

a rest period, using calibrated equipment) and centralized laboratory analysis for lipid panels.

Quantitative Data:

The study did not meet its primary endpoint for blood pressure reduction.[3] However, some

modest improvements in other metabolic parameters were observed with the 7 mg/day dose.[3]
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Parameter
Placebo-Adjusted Change
from Baseline

p-value

Sitting Diastolic Blood

Pressure (SiDBP)
-2.2 mm Hg 0.157

LDL Cholesterol -12.3% Not Reported

HDL Cholesterol -6.3% Not Reported

Body Weight -1.4 kg Not Reported

*Table 1: Key Efficacy Results

from Clinical Trial

NCT00274716 for MK-0736 (7

mg/day).[3] *

Clinical Trial NCT00806585: Type 2 Diabetes and
Hypertension
This study was designed to assess the efficacy and tolerability of MK-0736 in patients with both

type 2 diabetes mellitus and hypertension.

Experimental Protocol:

Objective: To evaluate the effectiveness and tolerability of MK-0736 in patients with type 2

diabetes and hypertension who were already on stable therapy with an angiotensin-

converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).

Patient Population: Patients with type 2 diabetes and hypertension.

Intervention: This was a dose-ranging study where patients were to be randomized to one of

three doses of MK-0736, placebo, or hydrochlorothiazide (HCTZ).

Methodology for Endpoint Assessment: Similar to the previous study, detailed protocols are

not publicly available. However, standard clinical practices for monitoring glycemic control

(e.g., HbA1c) and blood pressure would have been employed.
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Terminated Study NCT00679055: Arterial Plaque in
Peripheral Arterial Disease
An exploratory study was initiated to investigate the effect of MK-0736 on atherosclerotic

plaque.[4]

Experimental Protocol:

Objective: The primary hypothesis was that 12 weeks of treatment with 7 mg of MK-0736
once daily would decrease the macrophage content in lower extremity atherosclerotic

plaques compared to placebo.[4]

Status: This study was terminated early.[4] The reasons for termination have not been

publicly disclosed.

Preclinical Investigational History
While published clinical trial data for 11β-HSD1 inhibitors, including MK-0736, have been

described as less successful than promising preclinical studies in rodents, specific preclinical

data for MK-0736 are not readily available in the public domain.[5] It has been noted that a

potential reason for the discrepancy between preclinical and clinical outcomes for this class of

drugs could be differences in androgen metabolism between rodents and humans.[5]

Development Milestones and Discontinuation
The development of MK-0736 appears to have been most active in the mid-to-late 2000s, with

the key clinical trials being conducted during this period. However, the global development

status of MK-0736 is now listed as discontinued.[1] The specific reasons for the discontinuation

of the development program have not been officially published by Merck & Co. It is common for

investigational drugs to be discontinued for a variety of reasons, including a lack of efficacy,

safety concerns, or strategic portfolio decisions. Given that the primary endpoint was not met in

the key hypertension study, it is plausible that the observed efficacy was not deemed sufficient

to warrant further development.[3]

High-Level Clinical Trial Workflow
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The following diagram provides a generalized workflow for a clinical trial, such as those

conducted for MK-0736.
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Figure 2: Generalized Clinical Trial Workflow.

Conclusion
The investigational history of MK-0736 provides a valuable case study in drug development. As

a selective 11β-HSD1 inhibitor, it represented a targeted approach to addressing key

components of the metabolic syndrome. While the clinical trial in hypertensive patients did not

achieve its primary blood pressure-lowering endpoint, it did demonstrate some modest

beneficial effects on lipid profiles and body weight.[3] The ultimate discontinuation of its

development underscores the challenges of translating preclinical findings into clinically

meaningful outcomes in complex metabolic diseases. Further research into the role of 11β-

HSD1 and the development of next-generation inhibitors may yet yield therapeutic advances in

this area.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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